molecular formula C13H18N2O3S B5653102 5-(cyclopentylsulfamoyl)-2-methylbenzamide

5-(cyclopentylsulfamoyl)-2-methylbenzamide

Cat. No.: B5653102
M. Wt: 282.36 g/mol
InChI Key: ZWLONWXNVYEKIZ-UHFFFAOYSA-N
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Description

5-(cyclopentylsulfamoyl)-2-methylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by a benzamide core substituted with a cyclopentylsulfamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopentylsulfamoyl)-2-methylbenzamide typically involves the following steps:

    Formation of the Sulfonamide Group: The cyclopentylamine reacts with chlorosulfonic acid to form cyclopentylsulfonamide.

    Coupling with Benzamide: The cyclopentylsulfonamide is then coupled with 2-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopentylsulfamoyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-(cyclopentylsulfamoyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 5-(cyclopentylsulfamoyl)-2-methylbenzamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and inhibit the growth of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(cyclohexylsulfamoyl)-2-methylbenzamide
  • 5-(cyclopropylsulfamoyl)-2-methylbenzamide
  • 5-(cyclobutylsulfamoyl)-2-methylbenzamide

Uniqueness

5-(cyclopentylsulfamoyl)-2-methylbenzamide is unique due to the specific size and flexibility of the cyclopentyl group, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

5-(cyclopentylsulfamoyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9-6-7-11(8-12(9)13(14)16)19(17,18)15-10-4-2-3-5-10/h6-8,10,15H,2-5H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLONWXNVYEKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718981
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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